

# A comparative analysis of the cytotoxicity of Oxolinic acid and its metal complexes.

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# A Comparative Analysis of the Cytotoxicity of Oxolinic Acid and its Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of oxolinic acid, a first-generation quinolone antibiotic, and its metal complexes. The repositioning of existing drugs as potential anticancer agents is a growing field of research. Quinolones, including oxolinic acid, have garnered interest for their pro-apoptotic and antiproliferative properties.[1] Complexation with metal ions can further enhance the biological activity of these compounds. This guide summarizes the available experimental data on the cytotoxicity of oxolinic acid and its rare-earth metal complexes, provides detailed experimental methodologies, and visualizes the proposed mechanism of action.

### **Data Presentation: Comparative Cytotoxicity (IC50)**

The cytotoxic activity of oxolinic acid and its rare-earth metal complexes was evaluated against human breast adenocarcinoma (MDA-MB-231), human colon adenocarcinoma (LoVo), and normal human umbilical vein endothelial cells (HUVEC). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, were determined after 48 hours of incubation.[1]



Compound	IC50 on LoVo (μM)	IC50 on MDA-MB- 231 (μΜ)	IC50 on HUVEC (μM)
Oxolinic Acid (oxo)	164.20 ± 10.31	51.27 ± 11.51	>200
[Y(oxo)(OH)(H <sub>2</sub> O)] (Y oxo)	68.34 ± 15.65	33.22 ± 14.92	>200
[La(oxo)(OH)(H2O)] (La oxo)	110.80 ± 29.89	80.72 ± 13.01	>200
[Sm(oxo)(OH) (H <sub>2</sub> O)]·H <sub>2</sub> O (Sm oxo)	41.51 ± 15.28	40.42 ± 6.27	>200
[Eu(oxo)(OH)(H <sub>2</sub> O)] (Eu oxo)	106.60 ± 16.04	73.65 ± 19.80	>200
[Gd(oxo)(OH) (H <sub>2</sub> O)]·0.5H <sub>2</sub> O (Gd oxo)	56.49 ± 3.83	73.79 ± 18.50	>200
[Tb(oxo)(OH) (H <sub>2</sub> O)]·0.5H <sub>2</sub> O (Tb oxo)	40.59 ± 7.43	>200	>200
Cisplatin (Cis-Pt)	40.15 ± 13.94	-	28.46 ± 6.28
Adriamycin (ADR)	-	7.85 ± 0.70	-

#### **Key Observations:**

- Several of the rare-earth metal complexes of oxolinic acid exhibited enhanced cytotoxic
  activity compared to the parent oxolinic acid molecule, particularly against the LoVo cell line.
   [1]
- The Samarium (Sm oxo) and Terbium (Tb oxo) complexes showed cytotoxicity on LoVo cells comparable to the standard anticancer drug, Cisplatin.[1]
- The Yttrium (Y oxo) and Samarium (Sm oxo) complexes displayed the lowest IC50 values against the MDA-MB-231 cell line among the tested complexes.[1]



Importantly, all the tested complexes showed high IC50 values against the normal HUVEC cell line, suggesting a degree of selectivity for cancer cells over non-cancerous cells, a desirable characteristic for potential anticancer agents.[1] In contrast, Cisplatin showed significant toxicity towards the normal cell line.[1]

# Experimental Protocols Synthesis of Rare-Earth Metal Complexes of Oxolinic Acid

The synthesis of the rare-earth metal complexes of oxolinic acid was performed using a microwave-assisted method. In a typical procedure, the sodium salt of oxolinic acid is reacted with the corresponding rare-earth metal salt in a 2:1 molar ratio.[1] The reaction is carried out at 150°C in a microwave oven with continuous stirring.[1] The resulting complexes are obtained as white powders.[1] The general formulas for the synthesized complexes are [M(oxo)(OH) (H<sub>2</sub>O)]·nH<sub>2</sub>O, where M represents the rare-earth metal ion (Y<sup>3+</sup>, La<sup>3+</sup>, Sm<sup>3+</sup>, Eu<sup>3+</sup>, Gd<sup>3+</sup>, Tb<sup>3+</sup>) and oxo is the deprotonated oxolinic acid.[1]

#### **Cytotoxicity Evaluation by MTS Assay**

The cytotoxic effects of oxolinic acid and its metal complexes were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

#### Cell Culture:

- Human breast adenocarcinoma (MDA-MB-231), human colon adenocarcinoma (LoVo), and human umbilical vein endothelial cells (HUVEC) were used.
- Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

#### Assay Procedure:

 Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

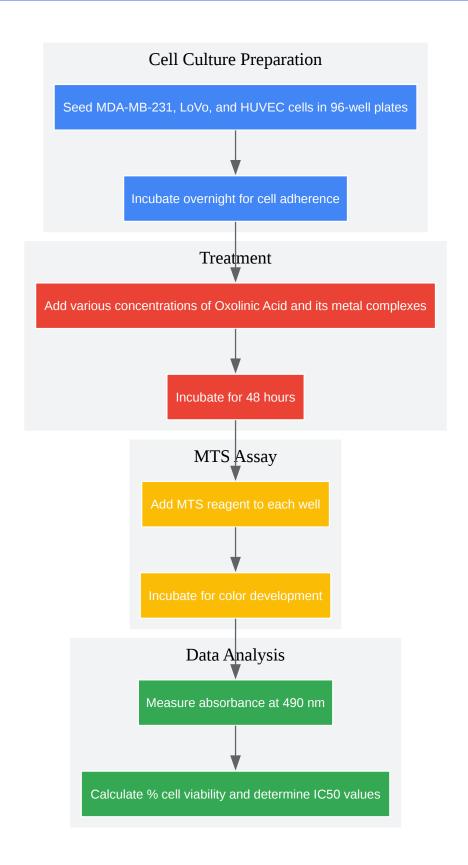


- The following day, the cells were treated with various concentrations of oxolinic acid, its metal complexes, or the positive controls (Cisplatin and Adriamycin).
- The plates were incubated for 48 hours.
- After the incubation period, the MTS reagent was added to each well.
- The plates were further incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by the viable cells.
- The absorbance of the formazan product was measured using a microplate reader at a wavelength of 490 nm.
- The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.[3]

## Visualizations

**Experimental Workflow for Cytotoxicity Assessment** 





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Caption: Workflow for determining the cytotoxicity of oxolinic acid and its metal complexes.

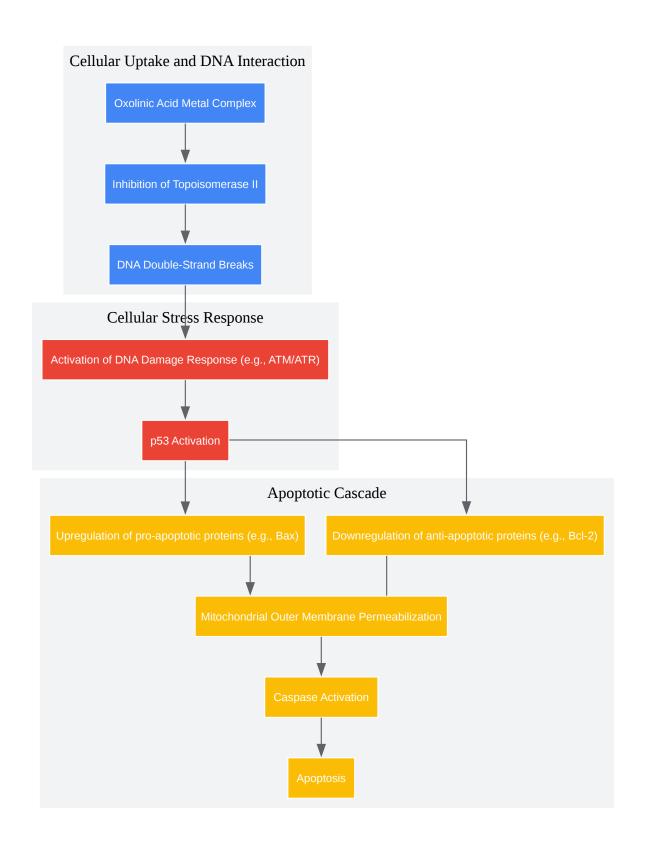


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#### **Proposed Signaling Pathway for Cytotoxicity**

The precise signaling pathways for the cytotoxicity of oxolinic acid and its metal complexes in cancer cells are not yet fully elucidated. However, based on the known mechanisms of quinolones and their ability to interact with DNA, a plausible pathway can be proposed. Quinolones are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This inhibition leads to double-strand breaks in DNA, which can trigger a cascade of events leading to programmed cell death (apoptosis). The complexation with metal ions may enhance the DNA binding affinity and the subsequent cellular response.





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Caption: A proposed signaling pathway for the induction of apoptosis by oxolinic acid metal complexes.

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